molecular formula C19H22N2O5 B12637147 (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine CAS No. 920802-52-4

(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine

Cat. No.: B12637147
CAS No.: 920802-52-4
M. Wt: 358.4 g/mol
InChI Key: STLXXOTVLUWZTP-IBGZPJMESA-N
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Description

(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 2-(4-nitrophenyl)morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a valuable building block.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of morpholine are often explored for their pharmacological properties. This compound could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the morpholine ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-aminophenyl)morpholine: Similar structure but with an amino group instead of a nitro group.

    (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-chlorophenyl)morpholine: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

The presence of both methoxy and nitro groups in (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine makes it unique. These functional groups can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

CAS No.

920802-52-4

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C19H22N2O5/c1-24-17-8-5-15(18(11-17)25-2)12-20-9-10-26-19(13-20)14-3-6-16(7-4-14)21(22)23/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m0/s1

InChI Key

STLXXOTVLUWZTP-IBGZPJMESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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